Ethyl 5-amino-6-ethoxypicolinate
Description
Ethyl 5-amino-6-ethoxypicolinate is a picolinate ester derivative characterized by an amino (-NH₂) group at position 5 and an ethoxy (-OCH₂CH₃) group at position 6 on the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the ethoxy group contributes steric bulk and moderate electron-donating properties.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-amino-6-ethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-9-7(11)5-6-8(12-9)10(13)15-4-2/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
UIXGPOLDWBYJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-ethoxypicolinate typically involves the reaction of 5-amino-6-ethoxypicolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-ethoxypicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of Ethyl 5-nitro-6-ethoxypicolinate.
Reduction: Formation of Ethyl 5-amino-6-ethoxypicolinol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-6-ethoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-ethoxypicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active picolinate moiety. This compound can modulate various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyridine ring significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis with structurally related compounds:
*Calculated based on molecular formula.
- Electronic Effects: The amino group in the target compound activates the pyridine ring toward electrophilic substitution, contrasting with chloro substituents (e.g., in ), which deactivate the ring .
Solubility :
Structural and Geometric Comparisons
Crystallographic data from ethyl picolinate derivatives (e.g., ) reveal key geometric parameters:
- Bond Lengths : The C-O bond in the ethoxy group averages 1.3895 Å , consistent with typical ether linkages.
- Bond Angles : The pyridine ring maintains near-planarity, with substituent-induced distortions. For example, bulky groups like dichlorophenyl increase dihedral angles (e.g., 129.30° ), affecting packing efficiency in solid states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
